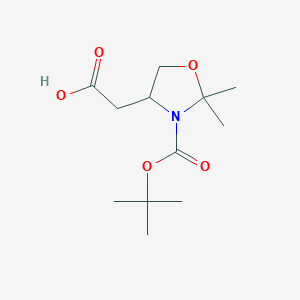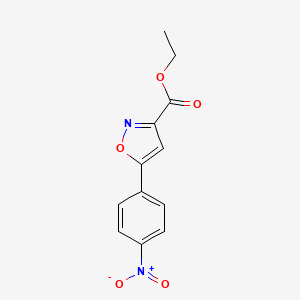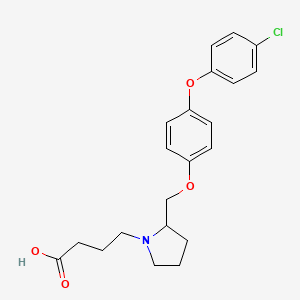
DG051 (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG051 (free acid) is a novel small-molecule inhibitor of leukotriene A4 hydrolase, a protein involved in the leukotriene pathway. This pathway has been linked to the risk of heart attacks due to its role in producing leukotriene B4, a potent promoter of inflammation . DG051 is designed to decrease the risk of heart attacks by reducing the production of leukotriene B4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DG051 is synthesized through a series of chemical reactions involving the coupling of specific chemical groups. The detailed synthetic route includes the use of various reagents and catalysts to achieve the desired molecular structure. The compound is typically prepared in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of DG051 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps, such as crystallization or chromatography, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
DG051 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving DG051 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving DG051 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DG051 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the leukotriene pathway and its inhibitors.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in preventing heart attacks and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
DG051 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme involved in the synthesis of leukotriene B4. By blocking this enzyme, DG051 reduces the production of leukotriene B4, thereby decreasing inflammation and the risk of heart attacks . The molecular targets and pathways involved include the leukotriene pathway and its associated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene A4 hydrolase inhibitors: Other compounds that inhibit the same enzyme.
Anti-inflammatory agents: Compounds that reduce inflammation through different mechanisms.
Uniqueness of DG051
DG051 is unique due to its high potency and specificity as a leukotriene A4 hydrolase inhibitor. It has been shown to effectively reduce leukotriene B4 production and inflammation, making it a promising candidate for preventing heart attacks and other inflammatory conditions .
Eigenschaften
Molekularformel |
C21H24ClNO4 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25) |
InChI-Schlüssel |
PVCTYSQBVIGZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


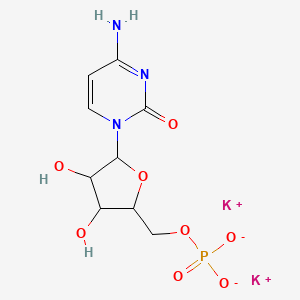
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
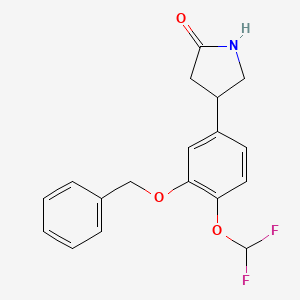


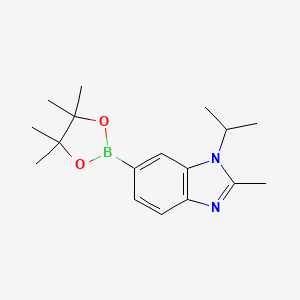
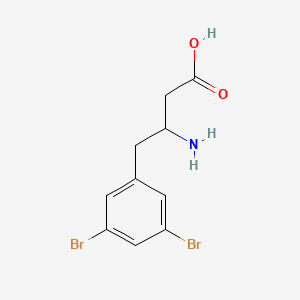
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)


